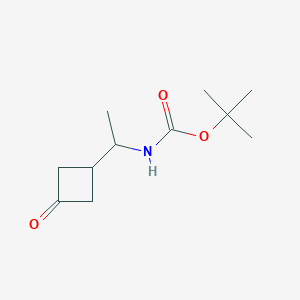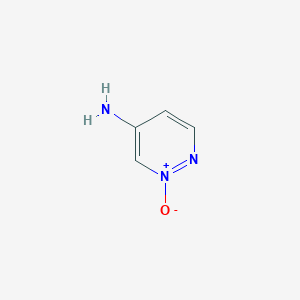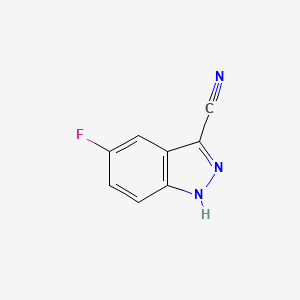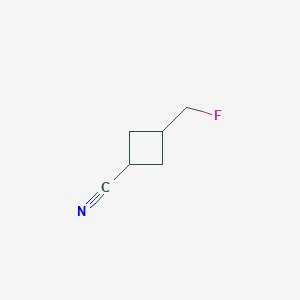
3-(Fluoromethyl)cyclobutane-1-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Fluoromethyl)cyclobutane-1-carbonitrile is an organic compound with the molecular formula C₆H₈FN. It is characterized by a cyclobutane ring substituted with a fluoromethyl group and a nitrile group. This compound is primarily used in research and development settings, particularly in the fields of organic chemistry and pharmaceuticals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Fluoromethyl)cyclobutane-1-carbonitrile typically involves the fluoromethylation of cyclobutane-1-carbonitrile. One common method includes the reaction of cyclobutane-1-carbonitrile with a fluoromethylating agent under controlled conditions. The reaction is usually carried out in the presence of a base and a solvent, such as dimethyl sulfoxide (DMSO), at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Fluoromethyl)cyclobutane-1-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The fluoromethyl group can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: The compound can undergo oxidation reactions to form different oxidized products.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether is a typical reducing agent.
Major Products Formed
Substitution: Various substituted cyclobutane derivatives.
Reduction: Cyclobutylmethylamine.
Oxidation: Cyclobutane carboxylic acid derivatives.
Wissenschaftliche Forschungsanwendungen
3-(Fluoromethyl)cyclobutane-1-carbonitrile is utilized in several scientific research applications:
Organic Chemistry: As a building block for the synthesis of more complex molecules.
Pharmaceuticals: In the development of potential drug candidates due to its unique structural features.
Material Science: As a precursor for the synthesis of novel materials with specific properties
Wirkmechanismus
The mechanism of action of 3-(Fluoromethyl)cyclobutane-1-carbonitrile depends on its application. In pharmaceuticals, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The fluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, while the nitrile group can participate in hydrogen bonding and other interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclobutane-1-carbonitrile: Lacks the fluoromethyl group, making it less reactive in certain chemical reactions.
3-(Chloromethyl)cyclobutane-1-carbonitrile: Similar structure but with a chloromethyl group instead of a fluoromethyl group, leading to different reactivity and properties.
3-(Bromomethyl)cyclobutane-1-carbonitrile: Contains a bromomethyl group, which can undergo different substitution reactions compared to the fluoromethyl derivative.
Uniqueness
3-(Fluoromethyl)cyclobutane-1-carbonitrile is unique due to the presence of the fluoromethyl group, which imparts distinct chemical and physical properties. The fluorine atom’s high electronegativity and small size influence the compound’s reactivity, stability, and interactions with other molecules .
Eigenschaften
Molekularformel |
C6H8FN |
|---|---|
Molekulargewicht |
113.13 g/mol |
IUPAC-Name |
3-(fluoromethyl)cyclobutane-1-carbonitrile |
InChI |
InChI=1S/C6H8FN/c7-3-5-1-6(2-5)4-8/h5-6H,1-3H2 |
InChI-Schlüssel |
LCPVTZDYMRIEOQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC1C#N)CF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



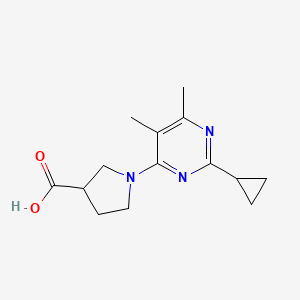

![4-Trans-[(boc)2-guanidino]cyclohexanecarboxylicacid](/img/structure/B15230094.png)
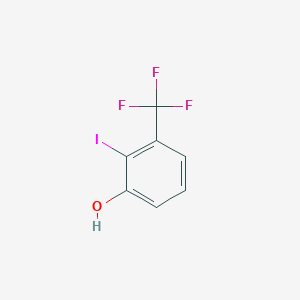
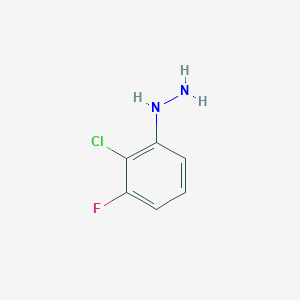


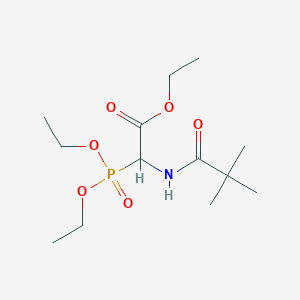
![2,6-Diazatricyclo[3.3.1.13,7]decane, 2-methyl-](/img/structure/B15230133.png)
